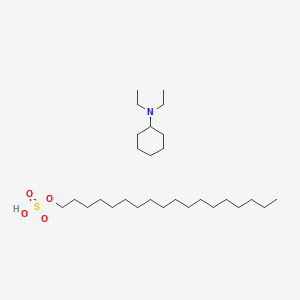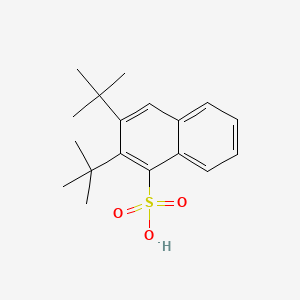
3-(tert-Butylamino)propionylindole hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylamino)propionylindole hydrochloride hydrate is a chemical compound with the molecular formula C14H19ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active compounds.
Preparation Methods
The synthesis of 3-(tert-Butylamino)propionylindole hydrochloride hydrate typically involves chemical synthesis routes. One common method includes the reaction of indole derivatives with tert-butylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(tert-Butylamino)propionylindole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
3-(tert-Butylamino)propionylindole hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(tert-Butylamino)propionylindole hydrochloride hydrate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate various cellular processes .
Comparison with Similar Compounds
3-(tert-Butylamino)propionylindole hydrochloride hydrate can be compared with similar compounds such as:
3-(tert-Butylamino)acetylindole hydrochloride hydrate: This compound has a similar structure but differs in the position of the functional groups.
(S)-(-)-3-tert-Butylamino-1,2-propanediol: This compound shares the tert-butylamino group but has a different overall structure. The uniqueness of this compound lies in its specific indole moiety and the position of the tert-butylamino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
78907-15-0 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(1H-indol-3-yl)propan-1-one;hydrate;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH.H2O/c1-10(17-15(2,3)4)14(18)12-9-16-13-8-6-5-7-11(12)13;;/h5-10,16-17H,1-4H3;1H;1H2 |
InChI Key |
TZPCCCCYPIGCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)NC(C)(C)C.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)









![Adenine,[2,8-3H]](/img/structure/B13788970.png)
